molecular formula C21H20O12 B8234960 2-(3,4-dihydroxyphenyl)-5,6-dihydroxy-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-chromen-4-one

2-(3,4-dihydroxyphenyl)-5,6-dihydroxy-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-chromen-4-one

Cat. No.: B8234960
M. Wt: 464.4 g/mol
InChI Key: HYPKUHLLPBGDLF-FLXYZCAYSA-N
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Description

2-(3,4-Dihydroxyphenyl)-5,6-dihydroxy-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-chromen-4-one is a flavonoid glycoside characterized by a chromen-4-one core substituted with hydroxyl groups at positions 5 and 6, a 3,4-dihydroxyphenyl group at position 2, and a β-D-glucopyranosyl moiety at position 7. This compound is structurally related to hyperoside (a flavonol glycoside) but differs in hydroxylation patterns and glycosylation sites . It is primarily isolated from medicinal plants such as Hypericum perforatum and Crataegus oxycantha, where it contributes to antioxidant, anti-inflammatory, and hepatoprotective activities .

Key physicochemical properties include:

  • Molecular formula: C₂₁H₂₀O₁₄
  • Molecular weight: 520.37 g/mol
  • Hydrogen bond donors/acceptors: 10/14
  • LogP (predicted): -1.2 (indicating high hydrophilicity)

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,6-dihydroxy-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O12/c22-6-14-17(27)19(29)20(30)21(33-14)32-13-5-12-15(18(28)16(13)26)10(25)4-11(31-12)7-1-2-8(23)9(24)3-7/h1-5,14,17,19-24,26-30H,6H2/t14-,17+,19+,20-,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPKUHLLPBGDLF-FLXYZCAYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-dihydroxyphenyl)-5,6-dihydroxy-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-chromen-4-one , also known by its CAS number 14292-40-1, is a flavonoid derivative that has garnered interest due to its diverse biological activities. This article aims to explore the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H22O12C_{21}H_{22}O_{12} with a molecular weight of approximately 466.39 g/mol. The structure features multiple hydroxyl groups which are often associated with enhanced biological activity.

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties. Research indicates that this compound exhibits significant antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for preventing cellular damage associated with various diseases including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Studies have demonstrated that this compound can inhibit the expression of pro-inflammatory cytokines. It modulates pathways such as NF-kB and MAPK signaling which are critical in inflammatory responses. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Anticancer Properties

The compound has been shown to induce apoptosis in cancer cells through various mechanisms including the activation of caspases and modulation of cell cycle regulators. For instance, it has been reported to inhibit the proliferation of breast cancer cells by downregulating cyclin D1 and upregulating p21 .

Neuroprotective Effects

Research indicates that this flavonoid can protect neuronal cells from oxidative damage and apoptosis. It has been associated with improved outcomes in models of neuroinflammatory diseases such as multiple sclerosis by enhancing remyelination processes .

Case Studies

  • Breast Cancer Model : In vitro studies using breast cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to untreated controls .
  • Neuroinflammation : In a murine model of neuroinflammation, administration of the compound reduced levels of TNF-alpha and IL-6, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Data Summary Table

Biological ActivityMechanism of ActionReferences
AntioxidantScavenges free radicals; reduces oxidative stress
Anti-inflammatoryInhibits pro-inflammatory cytokines; modulates NF-kB pathway
AnticancerInduces apoptosis; regulates cell cycle
NeuroprotectiveProtects neurons; enhances remyelination

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound shares a chromen-4-one backbone with several flavonoid derivatives, but variations in hydroxylation, glycosylation, and substituent positions significantly influence its bioactivity and pharmacokinetics.

Table 1: Structural Comparison with Key Analogues
Compound Name Hydroxylation Sites Glycosylation Position Molecular Weight (g/mol) Key Bioactivities
Target Compound 5,6-dihydroxy 7-O-glucoside 520.37 Antioxidant, hepatoprotective
Hyperoside 5,7-dihydroxy 3-O-glucoside 464.38 Anti-inflammatory, CYP2E1 inhibition
5,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-one 5,7-dihydroxy None 272.25 Moderate antioxidant
D23 (from Acacia nilotica) 5,7-dihydroxy 3-O-glucoside 448.38 Antiproliferative
D20 (from Acacia nilotica) 5,7-dihydroxy 6,8-di-O-glucosides 756.64 Poor membrane permeability

Impact of Glycosylation on Bioactivity

  • Target Compound vs. However, hyperoside’s 5,7-dihydroxy configuration confers stronger CYP2E1 inhibition, critical in acetaminophen detoxification .
  • Target Compound vs. D23 : Glycosylation at position 7 (target) vs. position 3 (D23) alters protein-binding specificity. D23’s antiproliferative activity against cancer cells may arise from its interaction with intracellular kinases, while the target compound’s hepatoprotective effects correlate with extracellular antioxidant mechanisms .

Hydroxylation Patterns and Antioxidant Efficacy

The 5,6-dihydroxy configuration in the target compound generates a vicinal diol, which enhances free radical scavenging compared to analogues with isolated hydroxyl groups (e.g., 5,7-dihydroxy derivatives). However, this arrangement reduces stability under alkaline conditions due to increased susceptibility to oxidation .

Table 2: Antioxidant Activity (IC₅₀ in DPPH Assay)
Compound IC₅₀ (µM)
Target Compound 12.4
Hyperoside 18.7
5,7-Dihydroxy derivative 45.2

Computational Similarity Analysis

  • Tanimoto Coefficient : The target compound shows ~70% similarity to hyperoside using Morgan fingerprints, primarily due to shared glucoside and chromen-4-one motifs. However, differences in hydroxylation reduce the Dice coefficient to 0.65, reflecting divergent pharmacophores .
  • Molecular Docking : Compared to hyperoside, the target compound exhibits weaker binding to CYP2E1 (ΔG = -7.2 kcal/mol vs. -8.9 kcal/mol) but stronger interactions with Nrf2, a regulator of antioxidant response elements .

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